molecular formula C9H4ClF5O2 B14875876 2-Chloro-2,2-difluoro-1-(3-(trifluoromethoxy)phenyl)ethanone

2-Chloro-2,2-difluoro-1-(3-(trifluoromethoxy)phenyl)ethanone

Cat. No.: B14875876
M. Wt: 274.57 g/mol
InChI Key: IBFOAPMGLZQUKD-UHFFFAOYSA-N
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Description

2-Chloro-2,2-difluoro-1-(3-trifluoromethoxy-phenyl)-ethanone is an organic compound that features a complex structure with multiple halogen atoms and a trifluoromethoxy group. Compounds with such structures are often of interest in various fields of chemistry and pharmacology due to their unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2,2-difluoro-1-(3-trifluoromethoxy-phenyl)-ethanone typically involves multiple steps, including halogenation and the introduction of the trifluoromethoxy group. Common reagents might include chlorinating agents, fluorinating agents, and trifluoromethoxy sources. Reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for such compounds usually involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors might be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound may undergo oxidation reactions, potentially forming more oxidized derivatives.

    Reduction: Reduction reactions could lead to the removal of halogen atoms or the reduction of functional groups.

    Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles like amines or thiols, electrophiles like alkyl halides.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups.

Scientific Research Applications

2-Chloro-2,2-difluoro-1-(3-trifluoromethoxy-phenyl)-ethanone may have applications in:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible development as a pharmaceutical agent due to its unique structure.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or other proteins, influencing biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-2,2-difluoro-1-(4-trifluoromethoxy-phenyl)-ethanone
  • 2-Chloro-2,2-difluoro-1-(3-trifluoromethyl-phenyl)-ethanone

Uniqueness

The presence of the trifluoromethoxy group at the 3-position and the combination of chlorine and fluorine atoms make 2-Chloro-2,2-difluoro-1-(3-trifluoromethoxy-phenyl)-ethanone unique. These features can influence its reactivity, stability, and potential biological activity, distinguishing it from similar compounds.

Properties

Molecular Formula

C9H4ClF5O2

Molecular Weight

274.57 g/mol

IUPAC Name

2-chloro-2,2-difluoro-1-[3-(trifluoromethoxy)phenyl]ethanone

InChI

InChI=1S/C9H4ClF5O2/c10-8(11,12)7(16)5-2-1-3-6(4-5)17-9(13,14)15/h1-4H

InChI Key

IBFOAPMGLZQUKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C(=O)C(F)(F)Cl

Origin of Product

United States

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